![molecular formula C4H6F2N4 B2421019 5-(Difluoromethyl)-2-methyl-1,2,4-triazol-3-amine CAS No. 1564886-33-4](/img/structure/B2421019.png)
5-(Difluoromethyl)-2-methyl-1,2,4-triazol-3-amine
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Overview
Description
Difluoromethylation is a process that has seen significant advances in recent years . It involves the formation of a bond between a carbon atom and a difluoromethyl group (CF2H), where the carbon atom can be sp, sp2, or sp3 hybridized . This process has been beneficial in the field of research due to the invention of multiple difluoromethylation reagents .
Molecular Structure Analysis
The molecular structure of difluoromethylated compounds can be analyzed using various techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) .Chemical Reactions Analysis
Difluoromethylation reactions have been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . The formation of a bond between a difluoromethyl group and an atom of oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF2H .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure and the presence of functional groups . Difluoromethyl groups can increase the biological activity of a molecule, its metabolic stability, lipophilicity, and binding affinity to receptors .Scientific Research Applications
- Difluoromethylation involves introducing a CF₂H group into organic molecules. Researchers have developed metal-based methods that transfer CF₂H to carbon sites (sp² and sp³) both stoichiometrically and catalytically. Additionally, Minisci-type radical chemistry enables difluoromethylation of heteroaromatics. While stereoselective difluoromethylation remains limited, recent advancements allow site-selective installation of CF₂H onto large biomolecules like proteins .
- Benzene sulfonyl compounds, similar to ((Difluoromethyl)sulfonyl)benzene, are used for selective alkylation of N-H bonds in pyrrolopyrimidines and 5-aminoindoles. This facilitates the synthesis of various pharmaceuticals .
- Researchers are exploring photocatalytic organic reactions, including difluoromethylation. Understanding the scope and role of photocatalysts in synthetic transformations is crucial for designing efficient processes .
- Molecular docking helps elucidate binding interactions between small drugs and target proteins. By studying these interactions, researchers can develop new compounds with enhanced binding capabilities .
Late-Stage Difluoromethylation in Organic Synthesis
Pharmaceutical Synthesis
Photocatalytic Difluoromethylation
Molecular Docking Studies
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(difluoromethyl)-2-methyl-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2N4/c1-10-4(7)8-3(9-10)2(5)6/h2H,1H3,(H2,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVXVFWIDMWGHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Difluoromethyl)-2-methyl-1,2,4-triazol-3-amine |
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